molecular formula C26H17FO5 B12377236 Anti-inflammatory agent 76

Anti-inflammatory agent 76

Cat. No.: B12377236
M. Wt: 428.4 g/mol
InChI Key: MQTHWLLXOOESRA-CJFMBICVSA-N
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Description

Anti-inflammatory agent 76 is a compound known for its potent anti-inflammatory properties. It has shown significant activity in inhibiting nitric oxide, interleukin-1 beta, and interleukin-6, making it a valuable candidate for treating various inflammatory conditions . This compound is primarily used in scientific research to explore its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 76 involves multiple steps. One of the common synthetic routes includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs in a single step.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 76 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced analogs.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound .

Scientific Research Applications

Anti-inflammatory agent 76 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of anti-inflammatory agent 76 involves the inhibition of key inflammatory mediators. The compound inhibits the production of nitric oxide, interleukin-1 beta, and interleukin-6 by interfering with their respective signaling pathways . This inhibition reduces inflammation and alleviates associated symptoms.

Comparison with Similar Compounds

Uniqueness: Anti-inflammatory agent 76 is unique due to its specific inhibition of nitric oxide, interleukin-1 beta, and interleukin-6, which are critical mediators in the inflammatory response. This targeted inhibition makes it a promising candidate for developing new anti-inflammatory therapies .

Properties

Molecular Formula

C26H17FO5

Molecular Weight

428.4 g/mol

IUPAC Name

(2R,3R)-2-benzoyl-3-(3-fluoro-4-methoxyphenyl)-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C26H17FO5/c1-31-19-12-11-15(13-18(19)27)20-21-23(29)16-9-5-6-10-17(16)24(30)26(21)32-25(20)22(28)14-7-3-2-4-8-14/h2-13,20,25H,1H3/t20-,25-/m1/s1

InChI Key

MQTHWLLXOOESRA-CJFMBICVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H](OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F

Canonical SMILES

COC1=C(C=C(C=C1)C2C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F

Origin of Product

United States

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